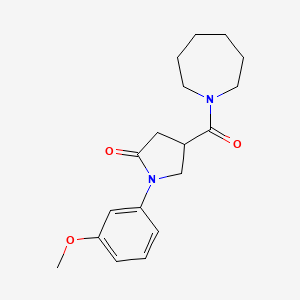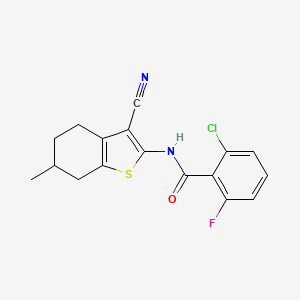
4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone
Overview
Description
4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone, also known as AZD0328, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of pyrrolidinone derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition can lead to the depletion of intracellular pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the suppression of tumor growth and inflammation.
Biochemical and physiological effects
4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines. In addition, 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone has been shown to modulate the immune system by inhibiting the proliferation of T-cells and reducing the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone is its high potency and selectivity for DHODH. This makes it an attractive candidate for drug development, as it has the potential to be a highly effective and specific inhibitor of DHODH. However, one of the limitations of 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone has been shown to have immunomodulatory effects, and it may be able to reduce the inflammation associated with these diseases. Another potential application is in the treatment of viral infections, such as hepatitis C and HIV. 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone has been shown to inhibit the replication of these viruses in vitro, and it may have potential as a new antiviral agent. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone, in order to improve its efficacy and reduce its toxicity in vivo.
Conclusion
In conclusion, 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone is a promising small molecule drug that has shown potential for the treatment of various diseases. Its high potency and selectivity for DHODH make it an attractive candidate for drug development, and it has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action, optimize its pharmacokinetics and pharmacodynamics, and explore its potential applications in the treatment of autoimmune diseases and viral infections.
Scientific Research Applications
4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, and it also has the potential to modulate the immune system. 4-(1-azepanylcarbonyl)-1-(3-methoxyphenyl)-2-pyrrolidinone has been tested in vitro and in vivo in animal models, and it has shown promising results in reducing tumor growth and inflammation.
properties
IUPAC Name |
4-(azepane-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-8-6-7-15(12-16)20-13-14(11-17(20)21)18(22)19-9-4-2-3-5-10-19/h6-8,12,14H,2-5,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYCXHUIMIMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-(3-{N-[(pentamethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4855101.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4855107.png)
![2-(2-bromobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4855111.png)
![methyl [(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B4855114.png)
![7-benzyl-1,3-dimethyl-8-[4-(2-thienylcarbonyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4855121.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4855124.png)
![5-tert-butyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4855140.png)
![ethyl 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4855148.png)
![2-{[(4-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4855150.png)
![2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone](/img/structure/B4855158.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide](/img/structure/B4855162.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4855182.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4855188.png)